N-Propyl nitrate
Overview
Description
N-Propyl nitrate: is an organic compound with the chemical formula C3H7NO3 . It is a nitrate ester, which means it contains the nitrate functional group (-ONO2) attached to a propyl group. This compound is a colorless to straw-colored liquid with an ether-like odor. It is known for its explosive properties and is used in various applications, including as a reagent in chemical synthesis and as an energetic material in explosives .
Scientific Research Applications
N-Propyl nitrate has several scientific research applications, including:
Energetic Materials: Used as a component in explosives and propellants due to its high energy content and explosive properties.
Chemical Synthesis: Employed as a reagent in organic synthesis, particularly in nitration reactions to introduce nitrate groups into organic molecules.
Thermal Decomposition Studies: Studied for its thermal decomposition behavior to understand the kinetics and mechanisms of nitrate ester decomposition.
Environmental Impact Studies: Investigated for its environmental impact, particularly its role in the formation of nitrogen oxides and their effects on air quality.
Mechanism of Action
Target of Action
N-Propyl nitrate is an organic nitrate ester . It is a strong oxidizing agent that reacts violently with combustible and reducing materials . The primary targets of this compound are these materials, as it can initiate a vigorous reaction that culminates in a detonation .
Mode of Action
This compound, like other organonitrates, ranges from slight to strong oxidizing agents . When mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation . Nitroalkanes, which are milder oxidizing agents, still react violently with reducing agents at higher temperatures and pressures . Nitroalkanes react with inorganic bases to form explosive salts .
Biochemical Pathways
It is known that nitrogen metabolism pathways are complex and involve many microorganisms catalyzing different reactions . Nitrogen is found in various oxidation states ranging from +5 in nitrate to -3 in ammonia . The core nitrogen cycle involves four reduction pathways and two oxidation pathways . It is plausible that this compound, being a nitrate ester, could potentially affect these pathways.
Pharmacokinetics
Organic nitrates exhibit large systemic clearances and appear to be extensively distributed in vascular and other peripheral tissues . They have a high volume of distribution, suggesting extensive tissue distribution . The venous plasma clearance of organic nitrates is high, giving rise to plasma concentrations that are usually in the nanogram or subnanogram per milliliter regions .
Result of Action
Exposure to this compound can cause anoxia and cyanosis . Other effects include weakness, dizziness, and severe headaches . In experimental animals, nasal irritation, dyspnea, cyanosis, hyperpnea, respiratory paralysis, methemoglobinemia, hemoglobinuria, hemolytic anemia, and hypotension have been noted .
Action Environment
This compound is highly flammable and gives off irritating or toxic fumes (or gases) in a fire . Its vapour/air mixtures are explosive . Risk of fire and explosion increases on contact with combustible substances . It is also shock sensitive . Therefore, the action, efficacy, and stability of this compound are significantly influenced by environmental factors such as temperature, presence of combustible substances, and physical shocks .
Safety and Hazards
N-Propyl Nitrate is highly flammable and can be ignited under almost all ambient temperature conditions . It is capable of detonation or explosive decomposition but requires a strong initiating source or must be heated under confinement before initiation . It forms explosive mixtures with combustible materials . Exposure can cause anoxia and cyanosis. Other effects are weakness, dizziness, and severe headaches .
Future Directions
As a nitrate ester, N-Propyl Nitrate is found in the residual acid solutions (spent acid) of industrial nitration processes . It is well known that spent acid sometimes undergoes violent decomposition reactions, which result in industrial accidents . Therefore, improving the thermal safety of spent acid, in which this compound is a component, is a significant area of future research .
Biochemical Analysis
Biochemical Properties
It is known that nitrate esters, such as N-Propyl nitrate, can undergo thermal decomposition . This process involves two competing reactions: the decomposition of this compound in the nitric acid solution and the decomposition of nitric acid .
Molecular Mechanism
The molecular mechanism of this compound involves the thermal decomposition of the compound. An accurate kinetic model based on the analysis was proposed to describe the decomposition of the spent acid by applying an isoconversional method and nonlinear regression to the DSC data .
Temporal Effects in Laboratory Settings
In laboratory settings, the thermal decomposition of this compound involves two competing reactions: the decomposition of this compound in the nitric acid solution and the decomposition of nitric acid . The thermal safety evaluation and thermodynamic parameters were studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propyl nitrate is typically synthesized through the nitration of propanol with concentrated nitric acid. The reaction involves the following steps:
Mixing: Propanol and concentrated nitric acid are mixed in a reaction vessel.
Temperature Control: The reaction mixture is maintained at a controlled temperature to prevent excessive heat buildup, which could lead to unwanted side reactions or explosions.
Reaction: The nitration reaction proceeds, forming this compound and water as by-products.
Purification: The crude product is purified through distillation or crystallization to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: Using continuous flow reactors to ensure efficient mixing and temperature control.
Safety Measures: Implementing safety measures to handle the explosive nature of the compound, including proper ventilation and explosion-proof equipment.
Purification: Employing large-scale distillation or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-Propyl nitrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes into nitrogen dioxide, carbon dioxide, and water.
Hydrolysis: In the presence of water and acids, this compound hydrolyzes to form propanol and nitric acid.
Oxidation: this compound can be oxidized to form propionic acid and nitrogen oxides.
Common Reagents and Conditions:
Thermal Decomposition: Requires heat and controlled conditions to prevent explosions.
Hydrolysis: Requires water and acidic conditions.
Oxidation: Requires oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Thermal Decomposition: Nitrogen dioxide, carbon dioxide, and water.
Hydrolysis: Propanol and nitric acid.
Oxidation: Propionic acid and nitrogen oxides.
Comparison with Similar Compounds
Isopropyl nitrate: An isomer of N-Propyl nitrate with similar explosive properties but different physical and chemical characteristics.
Ethyl nitrate: Another nitrate ester with a shorter carbon chain, used in similar applications but with different reactivity.
Butyl nitrate: A nitrate ester with a longer carbon chain, exhibiting different physical properties and reactivity compared to this compound.
Uniqueness of this compound: this compound is unique due to its specific balance of explosive properties and reactivity. Its intermediate carbon chain length provides a balance between stability and energy content, making it suitable for various applications in explosives and chemical synthesis .
Properties
IUPAC Name |
propyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-2-3-7-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOKFNBDFMTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Record name | N-PROPYL NITRATE | |
Source | CAMEO Chemicals | |
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Record name | n-PROPYL NITRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060834 | |
Record name | n-Propyl nitrate | |
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Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl nitrate appears as a white to straw-colored liquid with an ether-like odor. About the same density as water and insoluble in water. Flash point 70 °F. Vapors heavier than air. Used as a fuel. Shock sensitive. The shock sensitivity is removed by addition of 1-2% of propane, butane, chloroform, ethyl ether, or methyl ether., Colorless to straw-colored liquid with an ether-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with an ether-like odor. | |
Record name | N-PROPYL NITRATE | |
Source | CAMEO Chemicals | |
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Record name | n-Propyl nitrate | |
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Record name | n-PROPYL NITRATE | |
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Record name | n-Propyl nitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
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Boiling Point |
231 °F at 760 mmHg (USCG, 1999), 110 °C, 231 °F | |
Record name | N-PROPYL NITRATE | |
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Record name | n-PROPYL NITRATE | |
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Record name | n-PROPYL NITRATE | |
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Record name | n-Propyl nitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
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Flash Point |
68 °F (USCG, 1999), 20 °C, Flash point: 20 °C ( closed cup), 20 °C c.c., 68 °F | |
Record name | N-PROPYL NITRATE | |
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Record name | n-Propyl nitrate | |
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Record name | n-PROPYL NITRATE | |
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Record name | n-PROPYL NITRATE | |
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Record name | n-Propyl nitrate | |
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URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Slight (NIOSH, 2023), Soluble in alcohol and ether., In water, 3,290 mg/L @ 25 °C, Solubility in water: poor, Slight | |
Record name | N-PROPYL NITRATE | |
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Record name | n-PROPYL NITRATE | |
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Record name | n-PROPYL NITRATE | |
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Record name | n-Propyl nitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.06 (USCG, 1999) - Denser than water; will sink, 1.0538 @ 20 °C/4 °C, Relative density (water = 1): 1.05, 1.07 | |
Record name | N-PROPYL NITRATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-PROPYL NITRATE | |
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Record name | n-PROPYL NITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | n-Propyl nitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
Relative vapor density (air = 1): 3.6 | |
Record name | n-PROPYL NITRATE | |
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Vapor Pressure |
18 mmHg (NIOSH, 2023), 23.5 [mmHg], 23.5 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |
Record name | N-PROPYL NITRATE | |
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Record name | n-Propyl nitrate | |
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Record name | n-PROPYL NITRATE | |
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Record name | n-Propyl nitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
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Mechanism of Action |
... n-Propyl nitrate exerts a direct action on vascular smooth muscles and that cardiac toxicity and respiratory depression contribute to the hypotension. | |
Record name | n-PROPYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
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Color/Form |
Pale yellow liquid | |
CAS No. |
627-13-4 | |
Record name | N-PROPYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propyl nitrate | |
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Record name | n-Propyl nitrate | |
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Record name | Nitric acid, propyl ester | |
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Record name | n-Propyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PROPYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/983R6RCP6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | n-PROPYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL NITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | n-Propyl nitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/UK55730.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
less than -150 °F (USCG, 1999), -100 °C, -148 °F | |
Record name | N-PROPYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-PROPYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-Propyl nitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicity of n-propyl nitrate?
A1: this compound exhibits varying toxicity depending on the species and route of administration. Intravenous administration in rabbits revealed an approximate LD50 of 225 mg/kg. [] The compound displays relatively low toxicity in cats and dogs. [] Studies also explored the vapor toxicity of this compound, revealing potential health hazards. []
Q2: What are the pharmacological effects of this compound?
A2: this compound primarily induces rapid hypotension (low blood pressure). This effect might be partially attributed to its direct action on vascular smooth muscle. [] Additionally, it could impact cardiac function and potentially contribute to respiratory depression leading to lethal effects. [] Another notable effect is its ability to form methemoglobin, a form of hemoglobin incapable of carrying oxygen. []
Q3: Can this compound be treated with methylene blue?
A3: Yes, a case study reported successful treatment of acquired methemoglobinemia, induced by this compound exposure, with intravenous methylene blue. The patient showed marked improvement, highlighting the efficacy of methylene blue in such emergency situations. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C3H7NO3, and its molecular weight is 105.09 g/mol.
Q5: What are the different conformers of this compound?
A5: this compound exists in multiple conformations due to rotations around the C-O and C-C bonds. Five energetically favorable conformers have been identified: TG, TT, GT, GG, and G'G. [] These conformers were studied using density functional theory (DFT) calculations and microwave spectroscopy. [, ]
Q6: How can the vibrational spectrum of this compound be analyzed?
A6: DFT calculations using the B3LYP method with a 6-31G(d) basis set have been successfully employed to analyze the vibrational spectrum of this compound. [] These calculations help predict and interpret the infrared and Raman spectra of the molecule, providing insights into its structure and bonding. [, ]
Q7: Are there low-lying triplet electronic states in this compound?
A7: Research employing lifetime and quantum yield measurements indicated the absence of triplet electronic states below 2.9 eV in this compound. [] This finding suggests that spin-orbit coupling to these states might not be significant in its thermal decomposition. []
Q8: How does this compound decompose thermally?
A8: Thermal decomposition of this compound is primarily governed by the unimolecular homolytic cleavage of the O-NO2 bond. [] Studies utilizing ambient-pressure and high-pressure Differential Scanning Calorimetry (DSC) provided insights into its decomposition characteristics and kinetics. [, ] The influence of pressure on the decomposition rate constant was also investigated using the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. []
Q9: Can lead oxide catalyze the decomposition of this compound?
A9: While lead oxide (PbO) is known to catalyze the decomposition of nitroalkanes, its effect on this compound decomposition is minimal within the investigated temperature range of 157-186°C. []
Q10: How can this compound be converted to nitric oxide?
A10: this compound can be quantitatively converted to nitric oxide (NO) via reduction with carbon monoxide (CO) over a heated gold catalyst. [] This technique, effective for mixing ratios of 1–120 ppbv in synthetic air at atmospheric pressure, has potential applications in atmospheric measurements. [, ]
Q11: Can this compound be used for toluene nitration?
A11: Yes, this compound can be used as a nitrating agent for toluene in the presence of H-ZSM-5 zeolite catalysts. [] This method offers enhanced regioselectivity towards p-nitrotoluene over the ortho isomer, achieving a remarkable o:m:p product distribution of 5:0:95 with a 54% isolable yield. []
Q12: How does this compound behave as a propellant?
A12: this compound has been investigated as a potential monopropellant. Its combustion characteristics, including droplet diameter and temperature variations during combustion, have been studied at different ambient gas temperatures and pressures. [] Research explored the impact of factors like diaphragm thickness, ignition point location, and charge gas equivalence ratio on its detonation properties. []
Q13: What is the impact sensitivity of this compound?
A13: this compound exhibits sensitivity to impact, particularly in the presence of gas bubbles. The impact sensitivity is influenced by the thermal diffusivity of the entrapped gas. [] Experiments using various gas compositions like argon, helium, nitrogen, Freon-12, and their mixtures with oxygen revealed that higher energies are required for initiation with argon, nitrogen, and Freon-12 compared to oxygen-containing mixtures. []
Q14: How do alkyl nitrates, including this compound, behave in the tropical Pacific Ocean?
A14: Alkyl nitrates, including this compound, are present in the tropical Pacific Ocean, with their depth profiles showing a decrease in concentration with increasing depth. [, , ] Their distribution suggests a link to biologically productive ocean regions, potentially involving direct biological emissions or photochemical processes. [] Interestingly, these compounds are consistently found at significant depths, indicating in situ production, possibly through free radical processes, bacterial activity, or interactions with dissolved organic matter. [, , ]
Q15: What is the saturation state of this compound in the tropical Pacific Ocean?
A15: this compound, along with other low molecular weight alkyl nitrates, exhibits significant supersaturation in the tropical Pacific Ocean, with saturation anomalies reaching as high as 2000%. [, ] This supersaturation suggests that the ocean surface acts as a source of these compounds to the atmosphere. [] Air-sea flux estimates based on these measurements indicate that emissions from the ocean surface could potentially explain the observed levels of tropospheric alkyl nitrates in this region. []
Q16: How are alkyl nitrates, including this compound, measured in the atmosphere?
A16: Several techniques are employed for measuring alkyl nitrates, including this compound, in the atmosphere. Gas chromatography coupled with electron capture detection (GC-ECD) enables fast-turnaround measurements of alkyl nitrates. [, ] This method involves trapping air samples on Tenax traps followed by thermal desorption and GC separation. [, ] Additionally, techniques like thermal-decomposition chemiluminescence (TD-Chem) are used, involving the conversion of reactive nitrogen species to NO, which is then detected by chemiluminescence. [] Intercomparison studies have been conducted to evaluate the performance and potential interferences of different measurement techniques for NO2, a product of alkyl nitrate photolysis, in ambient air. [, ] These techniques provide valuable data for understanding the sources, sinks, and atmospheric chemistry of alkyl nitrates. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.